2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine
Overview
Description
2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine is a heterocyclic compound with the molecular formula C11H18N4 and a molecular weight of 206.29 g/mol . This compound is characterized by the presence of a piperazine ring attached to a pyrimidine core, which imparts unique chemical and biological properties.
Mechanism of Action
- EMPP interacts with specific molecular targets within cells. Although the exact targets may vary, our study suggests that EMPP modulates the endoplasmic reticulum (ER) stress response and the NF-kB inflammatory pathway .
- EMPP likely binds to specific protein targets, affecting their function. Molecular docking studies indicate favorable interactions with active residues of ATF4 and NF-kB proteins .
- EMPP’s impact extends to downstream pathways. It inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells, thus reducing neuroinflammation .
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates. For example, this compound has demonstrated inhibitory activity against cyclin-dependent kinases and other related enzymes . These interactions are crucial for regulating various cellular processes, including cell cycle progression and signal transduction.
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in tumor cells by activating specific signaling pathways . Additionally, it has been observed to affect the expression of genes involved in cell proliferation and survival, thereby impacting cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of target enzymes, such as kinases, and inhibits their activity by preventing substrate binding and catalysis . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of target enzymes and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is both effective and safe.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and clearance from the body. This compound is metabolized primarily by hepatic enzymes, which catalyze its biotransformation into more water-soluble metabolites for excretion . The metabolic pathways of this compound also involve interactions with cytochrome P450 enzymes, which play a crucial role in its oxidative metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within cells are influenced by its interactions with intracellular binding proteins, which facilitate its transport to target sites.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects on target enzymes and regulatory proteins . The targeting signals and post-translational modifications of this compound play a crucial role in its subcellular localization, ensuring that it reaches the appropriate sites of action within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of piperazine-N-oxide with 2-methylpyrrolamine . The reaction typically proceeds under mild conditions, with the use of appropriate solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The piperazine and pyrimidine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the piperazine or pyrimidine rings .
Scientific Research Applications
2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine include other piperazine and pyrimidine derivatives, such as:
- 2-Ethyl-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
- 2-Ethyl-4-methyl-6-(4-phenylpiperazin-1-yl)pyrimidine
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
2-ethyl-4-methyl-6-piperazin-1-ylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-3-10-13-9(2)8-11(14-10)15-6-4-12-5-7-15/h8,12H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSBILVBQJUNHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC(=N1)N2CCNCC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424650 | |
Record name | 2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883540-07-6 | |
Record name | 2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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